![molecular formula C21H24ClFN2O2 B2964194 (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide CAS No. 477870-59-0](/img/structure/B2964194.png)
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide
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Description
The compound (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide
is a complex organic molecule. It contains several functional groups including an amide group (-CONH2
), a propenyl group (-CH=CH-CH2-
), and a benzyl group (-C6H5-CH2-
). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the propenyl group suggests that there could be geometric isomerism in this compound .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to yield a carboxylic acid and an amine . The double bond in the propenyl group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide could influence its solubility in different solvents .Scientific Research Applications
Molecular Structure and Inhibitor Properties
The molecular structure of related compounds, such as dihydrofolate reductase inhibitors, has been elucidated through X-ray crystallography, showing promise for use in cancer chemotherapy due to their reversible and irreversible inhibition properties (Camerman, Smith, & Camerman, 1978).
Oxidatively Removable Carboxy Protecting Groups
Research into oxidatively removable protecting groups for carboxylic acids has been conducted, with findings that certain phenyl esters, including those with dimethylamino groups, can be efficiently oxidized, offering potential applications in synthetic organic chemistry (Kim & Misco, 1985).
Insecticide Activity
A novel insecticide, flubendiamide, exhibits a unique chemical structure with substituents like dimethylamino and demonstrates strong insecticidal activity, particularly against lepidopterous pests, indicating potential agricultural applications (Tohnishi et al., 2005).
Photophysical Studies
The study of photoheterolysis of haloanilines in the presence of alkenes and the formation of dimethylaminobenzyl derivatives offers insights into photophysical processes and synthetic pathways for novel compounds (Fagnoni, Mella, & Albini, 1999).
properties
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[3-(dimethylamino)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2O2/c1-25(2)14-4-13-24-21(26)12-9-16-7-10-17(11-8-16)27-15-18-19(22)5-3-6-20(18)23/h3,5-12H,4,13-15H2,1-2H3,(H,24,26)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJOTYVKOBLDMI-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC(=O)/C=C/C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide |
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